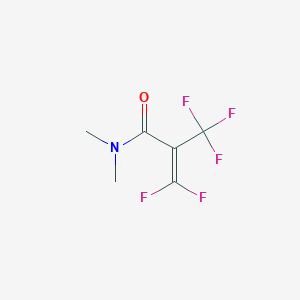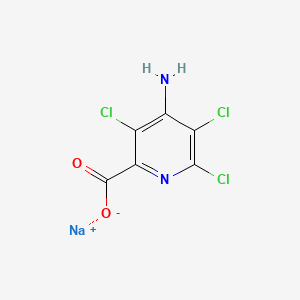
1H,5H-Pyrazolo(1,2-a)pyrazol-1-one, 6,7-dihydro-2,3-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H,5H-Pyrazolo(1,2-a)pyrazol-1-one, 6,7-dihydro-2,3-dimethyl- is a heterocyclic compound belonging to the pyrazole family This compound features a fused bicyclic structure, which includes a pyrazole ring fused to another pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H,5H-Pyrazolo(1,2-a)pyrazol-1-one, 6,7-dihydro-2,3-dimethyl- can be achieved through several methods. One common approach involves the [3+2] cycloaddition of azomethine imines with acetylenes. This reaction is typically catalyzed by copper (II) complexes, which facilitate the formation of the desired pyrazole structure under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve the use of immobilized copper (II) catalysts on silica gel. This method not only ensures high catalytic activity but also allows for the reuse of the catalyst, making the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 1H,5H-Pyrazolo(1,2-a)pyrazol-1-one, 6,7-dihydro-2,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the dihydro configuration to a fully saturated state.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or other positions on the pyrazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Applications De Recherche Scientifique
1H,5H-Pyrazolo(1,2-a)pyrazol-1-one, 6,7-dihydro-2,3-dimethyl- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including Alzheimer’s and cancer.
Industry: It is used in the development of new materials with specific properties, such as catalysts and sensors
Mécanisme D'action
The mechanism of action of 1H,5H-Pyrazolo(1,2-a)pyrazol-1-one, 6,7-dihydro-2,3-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in disease progression or modulate signaling pathways critical for cell survival and proliferation. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparaison Avec Des Composés Similaires
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole core but differ in the fusion pattern and substituents.
Pyrazolo[1,5-a]pyrazines: Another class of fused pyrazole compounds with distinct structural features and applications.
Uniqueness: 1H,5H-Pyrazolo(1,2-a)pyrazol-1-one, 6,7-dihydro-2,3-dimethyl- stands out due to its specific dihydro configuration and methyl substitutions, which confer unique chemical reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its broad range of applications make it a valuable compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
51938-03-5 |
|---|---|
Formule moléculaire |
C8H12N2O |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
6,7-dimethyl-2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-5-one |
InChI |
InChI=1S/C8H12N2O/c1-6-7(2)9-4-3-5-10(9)8(6)11/h3-5H2,1-2H3 |
Clé InChI |
FCSNCOKZUHPWCN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N2CCCN2C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




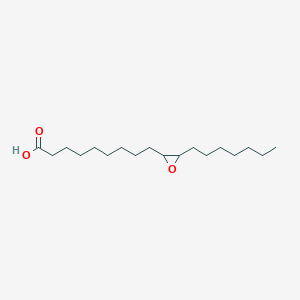
![(1R,2R)-5-Methyl-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B14661487.png)

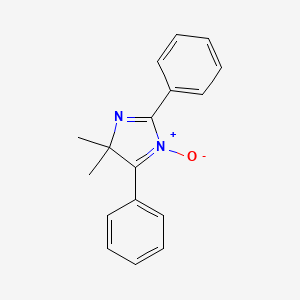

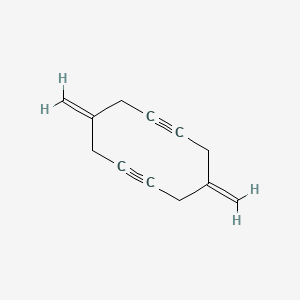
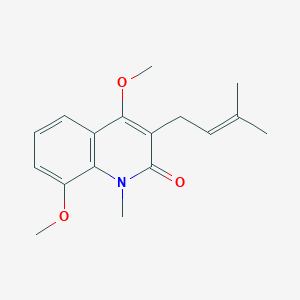
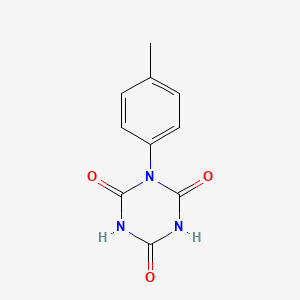
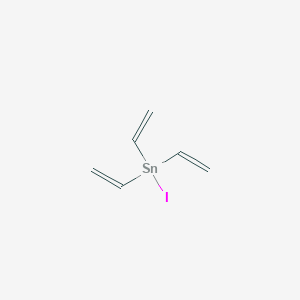
![Acetic acid, [(6-nitro-2-benzothiazolyl)thio]-, ethyl ester](/img/structure/B14661541.png)
